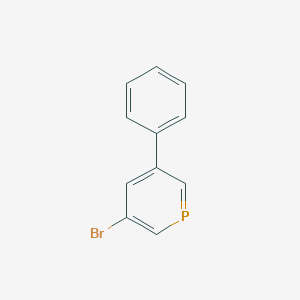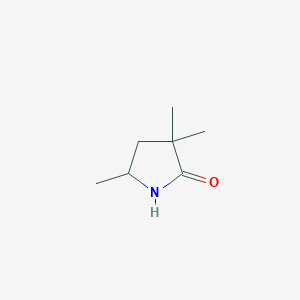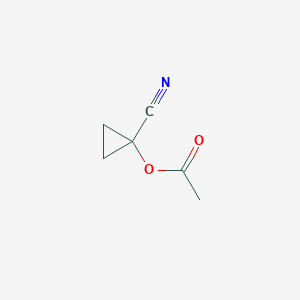
1-Cyanocyclopropyl acetate
Vue d'ensemble
Description
1-Cyanocyclopropyl acetate is an organic compound with the molecular formula C6H7NO2. It is characterized by a cyclopropane ring substituted with a cyano group and an acetate ester.
Mécanisme D'action
Target of Action
It is known that similar compounds have been tested against cysteine proteases . Cysteine proteases are enzymes that play a crucial role in numerous biological processes, including protein degradation and regulation of key biological pathways .
Biochemical Pathways
It is known that cysteine proteases, which could be potential targets of this compound, are involved in various biochemical pathways, including those related to protein degradation and regulation of biological processes .
Result of Action
If this compound acts similarly to related compounds, it may inhibit the function of its targets (such as cysteine proteases), which could result in changes in protein degradation and regulation of biological processes .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Cyanocyclopropyl acetate are not well-documented in the literature. It is known that acetate, a related compound, plays a significant role in biochemical reactions . This conversion is crucial for various metabolic processes, including energy derivation and lipogenesis
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of available research data. Acetate, a related compound, has been shown to act as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of available research data. Related compounds such as acetate are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. Acetate, a related compound, is known to be involved in various metabolic pathways, including those involving enzymes and cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with cyanoacetic acid, followed by esterification with acetic anhydride. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyanocyclopropyl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-Cyanocyclopropyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparaison Avec Des Composés Similaires
Cyclopropyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanocyclopropane: Lacks the acetate group, limiting its applications in esterification reactions.
1-Cyanocyclopropyl methanol: Contains a hydroxyl group instead of an acetate group, altering its reactivity and applications
Uniqueness: 1-Cyanocyclopropyl acetate is unique due to the presence of both a cyano group and an acetate ester, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(1-cyanocyclopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)9-6(4-7)2-3-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOIZBSGDSALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526822 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87656-22-2 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3058003.png)
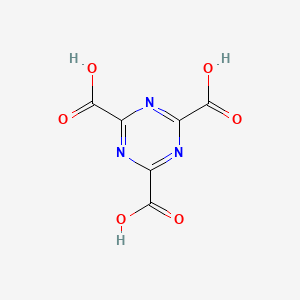
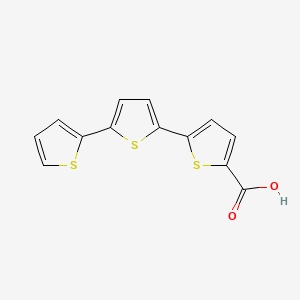
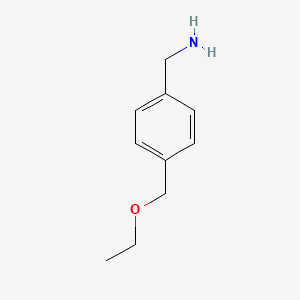

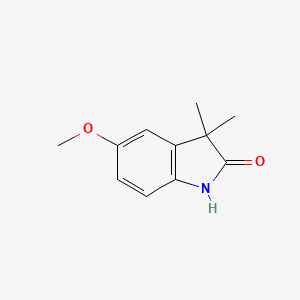

![1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one](/img/structure/B3058016.png)

![7-Methylenebicyclo[3.3.1]nonan-3-one oxime](/img/structure/B3058020.png)
